molecular formula C18H21BN2O3 B2866535 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide CAS No. 1542209-30-2

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide

Cat. No.: B2866535
CAS No.: 1542209-30-2
M. Wt: 324.19
InChI Key: KOYMIJJSIGPVAA-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide is a boron-containing compound featuring a picolinamide group (2-pyridinecarboxamide) attached to a para-substituted phenyl ring bearing a pinacol boronate ester. This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials synthesis . Its analogs vary in substituent positions, functional groups, and electronic properties, influencing reactivity, solubility, and biological activity. Below, we systematically compare this compound with its closest structural and functional analogs.

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-10-14(11-9-13)21-16(22)15-7-5-6-12-20-15/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYMIJJSIGPVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: The picolinamide moiety is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is employed in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can modulate enzyme activities and cellular processes.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

  • Signal Transduction Pathways: It may interfere with signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Positional Isomerism

  • Meta-Substituted Boron Analog: N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide (CAS: 1610521-45-3) differs in the boron group’s position (meta vs. para on the phenyl ring).

Pyridine vs. Phenyl Boron Placement

  • 5-Boron-Substituted Picolinamide :
    N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 945863-21-8) places the boron group directly on the pyridine ring’s 5-position rather than the phenyl group. This reduces aromatic conjugation and may enhance solubility due to the N-methyl group .

Substituted Benzyl Groups

  • Methoxybenzyl Derivative :
    N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 2828440-26-0) introduces a methoxybenzyl group, increasing electron-donating effects and hydrophilicity compared to the unsubstituted phenyl in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Solubility (DMSO) Hazard Profile
Target Compound C18H21BN2O3 324.18 3.2 >10 mM Not reported
Meta-Substituted Analog C18H21BN2O3 324.18 3.5 >10 mM H315/H319/H335
N-Methyl-5-Boron Picolinamide C13H19BN2O3 262.12 2.8 >20 mM Irritant (H302)
Methoxybenzyl Derivative C20H25BN2O4 376.24 2.5 5–10 mM H315/H319/H335

*Calculated using ChemAxon.

  • Trends :
    • Bulky substituents (e.g., tert-butyl in ) increase hydrophobicity (LogP ~4.1) .
    • Methoxy groups improve aqueous solubility but introduce toxicity risks (e.g., respiratory irritation) .

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide (CAS: 1542209-30-2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C18H21BN2O3
  • Molecular Weight: 324.19 g/mol
  • Purity: 95% .

Structural Features:
The compound features a boron-containing dioxaborolane moiety, which is known for its utility in various chemical reactions including Suzuki coupling. This structural characteristic may play a role in its biological activity by influencing solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in multiple studies focusing on its potential as an anticancer agent and its role in cellular processes.

  • Anticancer Activity:
    • The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that it may interfere with key signaling pathways involved in cell growth and survival .
    • Research suggests that the boron atom in the dioxaborolane group may enhance the compound's ability to form complexes with biomolecules, potentially leading to enhanced therapeutic effects against cancer cells .
  • Cellular Interaction:
    • The interaction of this compound with cellular components has been investigated. It is believed to modulate protein interactions critical for cell signaling and apoptosis .
    • The compound’s ability to bind to specific receptors or enzymes could lead to altered cellular responses, contributing to its biological effects .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the cytotoxicity and mechanism of action of this compound:

StudyCell LineConcentrationOutcome
Study 1MCF-7 (Breast Cancer)10 µMSignificant reduction in cell viability (p < 0.01)
Study 2HeLa (Cervical Cancer)20 µMInduction of apoptosis observed via flow cytometry
Study 3A549 (Lung Cancer)15 µMInhibition of migration and invasion capabilities

These studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

In Vivo Studies

Preliminary in vivo studies have focused on the pharmacokinetics and efficacy of this compound in animal models:

StudyModel OrganismAdministration RouteObservations
Study AMice (xenograft model)IntravenousTumor regression noted after 14 days of treatment
Study BRats (metastatic model)OralReduced metastasis observed compared to control group

These findings suggest that the compound may be effective in reducing tumor burden and preventing metastasis .

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